![molecular formula C22H34N4O2 B5905050 N',N'''-[1,3-phenylenebis(methylene)]bis(N-cyclohexylurea)](/img/structure/B5905050.png)

N',N'''-[1,3-phenylenebis(methylene)]bis(N-cyclohexylurea)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’,N’‘’-[1,3-phenylenebis(methylene)]bis(N-cyclohexylurea)” is a urea derivative. Urea derivatives are a large class of organic compounds that contain a carbonyl group flanked by two amine groups. They have a wide range of applications, including use in the manufacture of plastics, pharmaceuticals, and in chemical research .

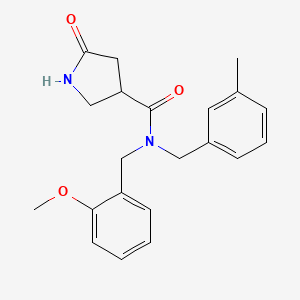

Molecular Structure Analysis

The molecular structure of “N’,N’‘’-[1,3-phenylenebis(methylene)]bis(N-cyclohexylurea)” would be expected to contain a central phenylene group (a benzene ring), with two urea groups attached at the 1 and 3 positions of the ring. Each urea group would be expected to contain a carbonyl group (C=O) flanked by two cyclohexylamine groups (-NH-cyclohexane) .Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions, particularly those involving the carbonyl group or the amine groups. They can act as both nucleophiles and electrophiles, and can undergo reactions such as hydrolysis, condensation, and addition .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of urea derivatives might include solubility in polar solvents, ability to form hydrogen bonds, and reactivity with acids and bases .Scientific Research Applications

Fluorescence Chemosensing

L: is a fluorescent di-imine compound synthesized through a classical Schiff-base reaction between 2,2’-[1,3-phenylene-bis-(methyleneoxy)]dibenzaldehyde and 1-naphthylmethylamine . Its unique structure contains two naphthalene groups, which contribute to its fluorescence properties. Here’s why it matters:

- Fluorescence chemosensors : These compounds exhibit changes in fluorescence properties upon interaction with specific analytesL could serve as a potential fluorescence chemosensor due to its ability to detect analytes even at low concentrations .

Crystal Engineering

In crystallography, L has been studied alongside 1,3-bis(methylpyridinium benzene) as an organic divalent cation . The resulting complex shows a 3D framework linked through extensive hydrogen bonding interactions. This field explores how molecular components assemble into crystalline structures, and L contributes to our understanding of crystal engineering.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O2/c27-21(25-19-10-3-1-4-11-19)23-15-17-8-7-9-18(14-17)16-24-22(28)26-20-12-5-2-6-13-20/h7-9,14,19-20H,1-6,10-13,15-16H2,(H2,23,25,27)(H2,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNICWJITUQDRSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2=CC(=CC=C2)CNC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5904972.png)

![N-[1-(hydroxymethyl)propyl]-4-oxo-N-(3-thienylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5904979.png)

![3-[methyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol](/img/structure/B5904981.png)

![N-cyclopentyl-4-[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutanamide](/img/structure/B5904989.png)

![N,N-dimethyl-3-[1-methyl-2-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)ethoxy]aniline](/img/structure/B5905029.png)

![(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol](/img/structure/B5905034.png)

![N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-3-(propionylamino)benzamide](/img/structure/B5905035.png)

![4-(4-ethoxy-3-methylphenyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide](/img/structure/B5905042.png)

![2-methyl-N-[(3-methyl-2-thienyl)methyl]-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine](/img/structure/B5905052.png)

![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5905055.png)

![2,6-dimethyl-4-{[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenyl acetate](/img/structure/B5905059.png)

![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5905079.png)